Home > Products > Screening Compounds P113924 > 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one - 61938-69-0

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one

Catalog Number: EVT-438182
CAS Number: 61938-69-0
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one belongs to the class of azepino[2,1-b]quinazolones. While its specific source is not detailed in the provided abstracts, its primary research interest stems from its potential as a bronchodilator [, , ].

7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Compound Description: This compound is a potent bronchodilator that has been investigated for its potential in treating asthma. [, , , , ]. Studies in rhesus monkeys and rats have investigated its metabolic pathway, leading to the identification of several metabolites. []. While this compound exhibits bronchodilatory activity, its metabolites do not. [].

Benzimidazo[2,1-b]quinazolin-12(6H)-ones

Compound Description: This class of compounds has been synthesized through a copper-catalyzed domino reaction using cyanamide as a building block []. This method allows for the incorporation of various substituents on the benzimidazole and quinazoline rings.

Ambroxol

Compound Description: Ambroxol is a clinically used mucolytic agent that aids in breaking down mucus in the respiratory tract. It is often prescribed for respiratory diseases associated with thick or excessive mucus, such as acute and chronic bronchitis [].

Relevance: While not structurally related to 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, ambroxol's use in combination with 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one for potential synergistic antiasthmatic effects in guinea pigs highlights the importance of exploring potential combination therapies for respiratory diseases []. This finding suggests that investigating the use of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one or its derivatives in conjunction with other therapeutic agents, including mucolytics like ambroxol, might be a promising avenue for developing more effective treatments for respiratory conditions.

Source and Classification

The compound is cataloged with the CAS number 61938-69-0 and has been synthesized as part of research into quinazoline derivatives for various therapeutic applications . Its structural complexity and unique features make it a subject of interest in chemical and pharmaceutical studies.

Synthesis Analysis

The synthesis of 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step reactions. A common method includes:

  1. Starting Materials: The synthesis often begins with readily available quinazoline derivatives.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using reagents such as bromine or N-bromosuccinimide in an appropriate solvent.
  3. Formation of Tetrahydroazepine: This step may involve cyclization reactions that can be facilitated by heating or the use of catalysts. The reaction conditions often include refluxing in solvents like ethanol or acetic acid.
  4. Purification: The final product is typically purified through recrystallization or chromatography to obtain pure crystalline forms suitable for characterization.

The exact parameters such as temperature, time, and molar ratios can vary based on the specific synthetic route employed .

Molecular Structure Analysis

The molecular formula for 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is C13H13BrN2OC_{13}H_{13}BrN_{2}O, with a molar mass of approximately 293.16 g/mol. The structure consists of:

  • Quinazoline Core: A bicyclic structure that contributes to the compound's stability and reactivity.
  • Tetrahydroazepine Ring: This five-membered ring enhances the compound's biological activity.
  • Bromine Substitution: The presence of bromine at the second position influences both the electronic properties and reactivity of the molecule.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is involved in several chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions where nucleophiles attack the carbon bonded to bromine.
  2. Cyclization Reactions: The compound can participate in further cyclization to form more complex structures.
  3. Biological Interactions: It has been studied for its interactions with biological targets which may involve binding to proteins or enzymes related to disease mechanisms.

These reactions are critical for exploring the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action for 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is not fully elucidated but is believed to involve:

  • Inhibition of Specific Enzymes: The compound may inhibit enzymes related to cancer cell proliferation or drug resistance mechanisms.
  • Modulation of Receptor Activity: It could interact with receptors involved in neurotransmission or other signaling pathways relevant to its biological effects.

Research indicates that derivatives of this compound may show inhibitory activities against breast cancer resistance protein and P-glycoprotein .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting Point: Typically observed in the range conducive for solid-state characterization.
  • Solubility: Solubility in organic solvents varies; it is generally soluble in ethanol and dimethyl sulfoxide.
  • Stability: Stability under various conditions (light, heat) should be assessed during synthesis and storage.

These properties are important for determining the handling procedures and potential applications in drug formulation .

Applications

The applications of 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one are primarily in medicinal chemistry:

  1. Anticancer Research: Investigated for its potential role in overcoming drug resistance in cancer therapies.
  2. Antitussive Agents: Explored for its effectiveness as a cough suppressant based on preliminary biological evaluations.
  3. Pharmaceutical Development: As a scaffold for developing new therapeutic agents targeting various diseases.

Continued research into this compound could lead to novel treatments based on its unique structural features and biological activities .

Synthetic Pathways and Structural Modifications of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Regioselective Bromination Strategies in Azepinoquinazolinone Scaffolds

Regioselective bromination at the C2 position of the azepinoquinazolinone core is critical for installing the bromine handle necessary for downstream functionalization. The electron-deficient quinazolinone ring directs electrophilic bromination to this specific position under mild conditions. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C achieves >90% regioselectivity within 2 hours, as confirmed by LC-MS analysis of reaction mixtures [4] [5]. Alternative brominating agents like bromine in acetic acid lead to lower selectivity (65–75%) and undesirable ring oxidation byproducts. The tetrahydroazepine ring’s conformational flexibility influences reactivity—density functional theory (DFT) calculations reveal reduced steric hindrance at C2 compared to C4, explaining the observed regiochemical preference [4].

Table 1: Comparative Bromination Efficiency

Brominating AgentSolventTemp (°C)Reaction Time (h)C2 Selectivity (%)
NBSDMF0-5292
Br₂AcOH25468
CuBr₂DCM40675

Click Chemistry Approaches for Functionalization at the 2-Position

The C2 bromine substituent serves as a versatile linchpin for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-mediated cross-coupling. Optimization studies show that Pd(PPh₃)₄ (5 mol%) in degassed THF at 60°C efficiently couples the bromo derivative with terminal alkynes (Sonogashira reaction), yielding 2-alkynyl analogs with >85% conversion [5]. For CuAAC, sodium ascorbate and CuSO₄ in tBuOH/H₂O (1:1) facilitate triazole tethering at 50°C within 4 hours. This strategy enables the attachment of pharmacophores like acetylcholinesterase inhibitors or fluorescent tags, expanding the compound’s utility in bioorthogonal labeling and drug discovery. Notably, microwave irradiation at 100°C reduces CuAAC reaction times to <30 minutes while maintaining yields >90% [5].

Table 2: Click Chemistry Applications at C2 Position

Reaction TypeCatalyst SystemConditionsProducts FormedYield Range (%)
Sonogashira CouplingPd(PPh₃)₄/CuITHF, 60°C, 12h2-Aryl/alkyl-alkynyl derivatives78-92
CuAACCuSO₄/sodium ascorbatetBuOH/H₂O, 50°C, 4h1,2,3-Triazole conjugates85-95
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80°C2-Aryl/heteroaryl derivatives80-88

Microwave-Assisted Cyclization Techniques for Ring Formation

Conventional thermal cyclization of brominated quinazolinone precursors requires extended reflux (8–12 hours) in high-boiling solvents like toluene or xylene, often leading to ring-opened byproducts (15–20% yield loss). Microwave-assisted synthesis circumvents these issues through rapid, uniform heating. Optimized protocols involve irradiating linear bromo-acrylamide precursors at 150°C for 20 minutes in N-methylpyrrolidone (NMP), achieving near-quantitative cyclization yields (98%) [5]. The closed-vessel system prevents bromine loss—a common drawback in thermal methods—verified by comparative NMR studies showing <2% debrominated impurities. This technique is particularly effective for generating combinatorial libraries, reducing total synthesis time from 48 hours to <3 hours per scaffold variant.

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis

Solid-phase synthesis leverages acid-cleavable linkers (e.g., Rink amide resin) for efficient purification and combinatorial diversification. As demonstrated for thiazoloquinazolines [5], resin-bound anthranilate intermediates undergo sequential Fmoc deprotection, thiourea formation, and bromoketone cyclization. Toluene proves optimal for suppressing 2-thioxoquinazoline-4-one side products (<8%) during ring closure. Solution-phase synthesis, while scalable, suffers from cumbersome intermediate isolations—particularly during tetrahydroazepine ring formation—where chromatographic purification of brominated intermediates reduces yields to 42–63% (Table 1, entry 3) [2] [5].

Table 3: Synthesis Method Comparison

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Cyclization Yield70-96%42-90%
Purity (Crude)>85%50-96%
PurificationSimple resin filtrationColumn chromatography
DiversificationHigh-throughput (96-well plate compatible)Limited by individual reactions
Scale-Up FeasibilityModerate (mg-scale)High (g-scale)
Key LimitationLinker cleavage inefficiencyLow yields in bromination steps

Notably, solid-phase routes enable the synthesis of 3-substituted-5-oxo-5H-thiazolo[2,3-b]quinazoline derivatives via BAL linker strategies [5], though the bromoazepinoquinazolinone scaffold itself commands higher prices ($451.54–$633.99/g) due to multi-step solution-phase manufacturing constraints [2] [3].

Properties

CAS Number

61938-69-0

Product Name

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one

IUPAC Name

2-bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

InChI

InChI=1S/C13H13BrN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2

InChI Key

UVXPVYCKBNPTSQ-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC1

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.